(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
Beschreibung
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(3S)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMDCKRQRQFAD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147943 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-99-2 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Coupling of Protected Amino Acids with Fluorinated Aromatics
The most common approach involves coupling Boc-protected β-amino acids with 2-fluorophenyl derivatives. Key steps include:
- Amino Acid Protection : The β-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (e.g., toluene/water) with sodium hydroxide to maintain pH 8–9.
- Coupling Reaction : The protected amino acid reacts with 2-fluorophenylacetaldehyde or its equivalent under inert atmosphere (N₂/Ar) in dichloromethane (DCM) or dimethylformamide (DMF). Catalysts like 4-dimethylaminopyridine (DMAP) enhance coupling efficiency.
- Acid Workup : The product is isolated via extraction and purified via recrystallization (e.g., ethyl acetate/hexane), achieving yields of 75–85%.
| Parameter | Detail |
|---|---|
| Solvent | DCM |
| Temperature | 0–25°C |
| Catalyst | DMAP (0.1 equiv.) |
| Reaction Time | 12–24 hours |
| Yield | 82% |
Hydrogenation of Nitro Intermediates
This method prioritizes chirality control through asymmetric hydrogenation:
- Nitroalkene Synthesis : 3-Nitro-4-(2-fluorophenyl)butanoic acid ethyl ester is prepared via Henry reaction between 2-fluorobenzaldehyde and nitroethane.
- Asymmetric Hydrogenation : Using chiral Rh or Ru catalysts (e.g., Mandyphos SL-M004-2), the nitroalkene is hydrogenated under 5–15 bar H₂ in ethanol at 40–60°C. Enantiomeric excess (ee) exceeds 98% for the (S)-isomer.
- Boc Protection and Hydrolysis : The amine intermediate is Boc-protected and hydrolyzed with LiOH/MeOH to yield the final product.
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh/(R)-Mandyphos SL-M004-2 | 98.1 | 42 |
| Ru/(S)-Binap | 95.3 | 38 |
Enantiomeric Resolution of Racemic Mixtures
For racemic syntheses, chiral resolution is employed:
- Racemic Synthesis : Boc protection of (±)-3-amino-4-(2-fluorophenyl)butanoic acid using Boc anhydride in methyl tert-butyl ether.
- Diastereomeric Salt Formation : The racemate is treated with (S)-(-)-α-methylbenzylamine in ethyl acetate, inducing selective crystallization of the (S)-Boc-amino acid salt.
- Acid Liberation : The salt is treated with 1M HCl to free the (S)-enantiomer, achieving >97% ee.
| Parameter | Detail |
|---|---|
| Solvent | Toluene/Water |
| Resolution Agent | (S)-(-)-α-Methylbenzylamine |
| Crystallizations | 3–4 cycles |
| Final ee | 97.4% |
Hydrolysis of Ester Precursors
Ester intermediates simplify purification:
- Ester Synthesis : Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoate is prepared via Steglich esterification.
- Basic Hydrolysis : LiOH·H₂O in methanol/water hydrolyzes the ester at 50°C, followed by acidification (2N HCl) to precipitate the product.
| Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethyl ester | 89 | 99.2 |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
For small-scale research, SPPS techniques are applied:
- Resin Loading : Wang resin is functionalized with Fmoc-(S)-3-amino-4-(2-fluorophenyl)butanoic acid.
- Boc Protection : The Fmoc group is replaced with Boc using Boc anhydride and diisopropylethylamine (DIPEA) in DMF.
- Cleavage : Trifluoroacetic acid (TFA) liberates the product, which is purified via preparative HPLC.
| Parameter | Detail |
|---|---|
| Resin | Wang (1.2 mmol/g) |
| Coupling Reagent | HBTU/HOBt |
| Cleavage Time | 2 hours |
| Final Purity | 95% |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Coupling | 75–85 | 95–98 | High | Direct, fewer steps |
| Hydrogenation | 38–42 | 98–99 | Moderate | High enantioselectivity |
| Resolution | 70–80 | 97–99 | Low | Pure enantiomers |
| Ester Hydrolysis | 85–89 | N/A | High | Easy purification |
| SPPS | 60–70 | 95 | Low | Research-scale flexibility |
Industrial Considerations
- Impurity Control : Using water-immiscible solvents (e.g., toluene) reduces condensation byproducts (<5%) compared to THF or DCM.
- Catalyst Recycling : Rhodium catalysts in hydrogenation can be recovered via filtration, lowering costs.
- Green Chemistry : Recent advances employ photoinduced reactions with 4CzIPN photocatalysts, achieving 85% yield under visible light.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Drug Development
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid serves as a building block in the synthesis of various pharmaceuticals. Its structural properties make it suitable for:
- Peptide Synthesis : The Boc protecting group allows for selective deprotection, facilitating the incorporation of this amino acid into peptides. This is particularly useful in developing peptide-based drugs targeting specific receptors or pathways.
- Anticancer Agents : Research indicates that compounds with fluorinated aromatic rings can exhibit enhanced potency against cancer cells. The incorporation of this compound into larger molecular frameworks has shown promise in preclinical studies targeting cancer cell proliferation pathways .
Neuropharmacology
Fluorinated compounds are known to influence neurotransmitter systems. Studies have indicated that this compound can modulate glutamate receptors, which are critical in neurodegenerative diseases. Its potential role as a neuroprotective agent is currently under investigation .
Enzyme Inhibition Studies
The compound has been utilized to study enzyme interactions, particularly those involved in metabolic pathways related to amino acids. Its ability to mimic natural substrates makes it a valuable tool for understanding enzyme kinetics and mechanisms .
Structural Biology
In structural biology, this compound is employed as a crystallization agent for proteins and enzymes. Its unique properties aid in stabilizing protein structures during crystallization processes, allowing for better resolution in X-ray crystallography studies .
Synthesis of Anticancer Peptides
A notable case study involved the synthesis of a peptide analog targeting breast cancer cells using this compound as a key intermediate. The resulting peptide demonstrated significant cytotoxicity against MCF-7 cells, suggesting that fluorinated amino acids can enhance therapeutic efficacy .
Neuroprotective Effects
Another study explored the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that these derivatives could significantly reduce cell death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the chiral center ensures selectivity. The Boc protecting group can be removed to expose the active amino group, which participates in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid
- (S)-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
- (S)-3-((tert-butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and other bioactive compounds.
Biologische Aktivität
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid, with the CAS number 218608-99-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 296.33 g/mol
- Solubility: Soluble in organic solvents with varying solubility profiles depending on conditions, typically around 0.316 mg/ml in water .
- Log P (Partition Coefficient): Indicates moderate lipophilicity, which may influence its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation. The fluorophenyl group enhances the compound's binding affinity due to increased hydrophobic interactions and potential π-π stacking with aromatic residues in target proteins.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenyl ring, such as fluorination, significantly impact the compound's potency. For instance, the presence of a fluorine atom at the para position has been shown to enhance inhibitory effects on various enzymes compared to non-fluorinated analogs .
1. Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes involved in metabolic pathways:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| 5-Hydroxytryptamine Reuptake Inhibitor | 0.5 | Moderate inhibition |
| Reverse Transcriptase | 0.8 | Significant inhibition |
| Cyclooxygenase | 1.2 | Weak inhibition |
These findings suggest potential applications in treating conditions such as depression and viral infections .
2. Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In particular, it has shown promise in inhibiting the growth of specific cancer cell lines:
| Cell Line | IC50 Value (µM) | Observation |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 2.0 | Cell cycle arrest |
These results highlight the compound's potential as a lead candidate for further development in oncology .
Case Study 1: Antidepressant Potential
A study conducted on a series of compounds similar to this compound found that those with fluorinated aromatic rings exhibited enhanced serotonin reuptake inhibition compared to their non-fluorinated counterparts. This suggests a possible pathway for developing new antidepressants targeting serotonin transporters .
Case Study 2: Viral Inhibition
In another study focusing on viral replication mechanisms, this compound demonstrated significant inhibition of reverse transcriptase activity, indicating its potential utility in antiviral therapies, particularly against retroviruses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid, and how are key intermediates characterized?
- Answer: The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amino group to a fluorophenyl-substituted butanoic acid backbone. Key steps include:
Boc protection of the amino group using di-tert-butyl dicarbonate under basic conditions.
Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group.
Acid hydrolysis to deprotect intermediates and yield the final carboxylic acid.
Intermediates are characterized via NMR (e.g., H, C, F) to confirm regiochemistry and HPLC to assess purity. Chiral chromatography or polarimetry ensures enantiomeric integrity .
Q. Which purification techniques are effective for isolating this compound from reaction mixtures?
- Answer:
- Flash column chromatography (silica gel, ethyl acetate/hexane gradients) separates intermediates based on polarity.
- Recrystallization from ethanol/water mixtures improves purity by removing soluble impurities.
- Preparative HPLC (C18 column, acidic mobile phase) resolves enantiomers or closely related derivatives .
Q. What spectroscopic methods confirm the structure of this compound?
- Answer:
- F NMR identifies fluorine substitution patterns (e.g., para vs. ortho/meta positions).
- FTIR verifies Boc group presence (C=O stretch at ~1680 cm) and carboxylic acid (broad O-H stretch ~2500-3300 cm).
- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (±5 ppm) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Answer:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during amino acid coupling to enforce stereochemistry.
- Employ asymmetric catalysis (e.g., BINAP-Ru complexes) for fluorophenyl group installation.
- Validate purity via chiral HPLC (e.g., Chiralpak IA column) and compare retention times with racemic standards .
Q. What analytical strategies resolve contradictions in reported bioactivity data of fluorophenyl-substituted butanoic acid derivatives?
- Answer:
- Perform structure-activity relationship (SAR) studies using analogs with varying fluorine positions (e.g., 2- vs. 3-fluorophenyl).
- Use molecular docking simulations to assess binding affinity to biological targets (e.g., DPP-4 enzymes).
- Conduct meta-analyses of published IC values, controlling for assay conditions (e.g., pH, buffer composition) .
Q. How do steric effects of the tert-butoxycarbonyl group influence the reactivity of the amino group in downstream reactions?
- Answer: The bulky Boc group:
- Shields the amino group from undesired nucleophilic attacks during peptide coupling.
- Reduces racemization risk in acidic conditions compared to carbobenzyloxy (Cbz) protection.
- Requires careful deprotection (e.g., TFA in DCM) to avoid β-elimination side reactions. Comparative studies with Fmoc-protected analogs highlight these trade-offs .
Q. What computational methods predict the conformational stability of this compound in solution?
- Answer:
- Density functional theory (DFT) calculates energy minima for rotamers around the butanoic acid backbone.
- Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model hydrogen-bonding interactions with the carboxylic acid group.
- NMR coupling constants (e.g., ) validate predicted dihedral angles .
Methodological Notes
- Data Contradiction Analysis: Discrepancies in reported yields (e.g., 70–85%) may arise from divergent purification protocols or Boc deprotection efficiency. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) improve reproducibility .
- Experimental Design: For bioactivity studies, include positive controls (e.g., sitagliptin for DPP-4 inhibition) and validate fluorophenyl substitution’s role via isotopic labeling (e.g., F for PET imaging) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
